molecular formula C8H7ClO5 B13954548 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 89938-66-9

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Katalognummer: B13954548
CAS-Nummer: 89938-66-9
Molekulargewicht: 218.59 g/mol
InChI-Schlüssel: RXYXZFCUSKCKBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a heterocyclic compound with a pyran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of chloroacetyl chloride with a suitable pyran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Chloroacetyl)-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is unique due to its combination of a chloroacetyl group and a pyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

89938-66-9

Molekularformel

C8H7ClO5

Molekulargewicht

218.59 g/mol

IUPAC-Name

2-(2-chloroacetyl)-3-hydroxy-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C8H7ClO5/c9-2-6(12)8-7(13)5(11)1-4(3-10)14-8/h1,10,13H,2-3H2

InChI-Schlüssel

RXYXZFCUSKCKBB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=C(C1=O)O)C(=O)CCl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.